molecular formula C10H14ClNO B2857514 2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone CAS No. 2411278-10-7

2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone

Cat. No. B2857514
CAS RN: 2411278-10-7
M. Wt: 199.68
InChI Key: LCNLCJNKIKMQLK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The spirocyclic part of the molecule is the “4-azaspiro[2.5]octane” portion. The “2-Chloro-1-(7-methylidene…ethanone” portion suggests the presence of a ketone functional group (C=O) and a chloro group (Cl) attached to the spirocyclic structure .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the functional groups present. The ketone could potentially undergo reactions typical of carbonyl groups, such as nucleophilic addition. The C=C double bond might participate in reactions such as hydrogenation or epoxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of a polar ketone group could impact its solubility in different solvents .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future studies could focus on synthesizing this compound and studying its properties and reactivity. If the compound shows biological activity, it could be studied for potential medicinal applications .

properties

IUPAC Name

2-chloro-1-(7-methylidene-4-azaspiro[2.5]octan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-8-2-5-12(9(13)7-11)10(6-8)3-4-10/h1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNLCJNKIKMQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(C2(C1)CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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